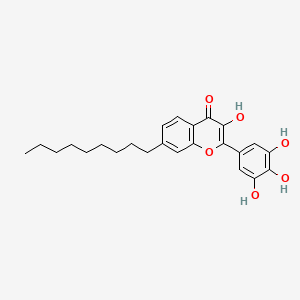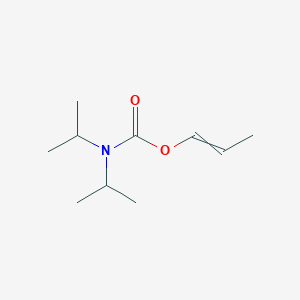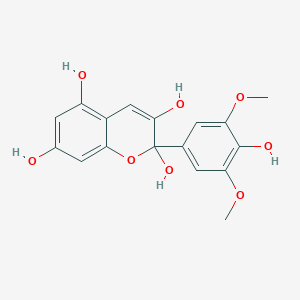
3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one” is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trihydroxybenzaldehyde and 7-nonyl-4H-1-benzopyran-4-one.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 3,4,5-trihydroxybenzaldehyde and the ketone group of 7-nonyl-4H-1-benzopyran-4-one under acidic or basic conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts: Employing catalysts to enhance reaction efficiency and selectivity.
Purification and Isolation: Implementing advanced purification techniques, such as high-performance liquid chromatography (HPLC), to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
“3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and nutraceuticals.
Mecanismo De Acción
The mechanism of action of “3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one” involves:
Molecular Targets: Interaction with cellular proteins and enzymes.
Pathways: Modulation of signaling pathways involved in oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: A well-known flavonoid with similar antioxidant properties.
Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.
Myricetin: Known for its strong antioxidant and antimicrobial properties.
Uniqueness
“3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one” is unique due to its specific nonyl side chain, which may impart distinct biological activities and enhance its solubility and bioavailability compared to other flavonoids.
Propiedades
Número CAS |
649551-62-2 |
|---|---|
Fórmula molecular |
C24H28O6 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
3-hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C24H28O6/c1-2-3-4-5-6-7-8-9-15-10-11-17-20(12-15)30-24(23(29)21(17)27)16-13-18(25)22(28)19(26)14-16/h10-14,25-26,28-29H,2-9H2,1H3 |
Clave InChI |
ZZMNMLTUNVKGOW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C(=C3)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12600548.png)
![Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]-](/img/structure/B12600558.png)
![1,2,3,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B12600568.png)
![2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)-](/img/structure/B12600576.png)

![Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]-](/img/structure/B12600584.png)
![5,5'-Dichloro-8,8'-bis[(propan-2-yl)oxy]-7,7'-biquinoline](/img/structure/B12600595.png)
![Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12600597.png)
![1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B12600616.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclopentylbenzamide](/img/structure/B12600617.png)

